4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered pyrimidine ring with a carboxamide substituent at position 3. The molecule features a 3-ethoxy-4-hydroxyphenyl group at position 4, a 4-fluorophenyl moiety on the amide nitrogen, and a methyl group at position 4. Such structural attributes make it a candidate for therapeutic applications, though its specific biological activity remains under investigation.
Properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-3-28-16-10-12(4-9-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEGDYNMIINLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process
Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include urea or thiourea, and β-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid.
Functionalization of the Phenyl Rings: The ethoxy and hydroxy groups are introduced through electrophilic aromatic substitution reactions, while the fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LAH).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally similar tetrahydropyrimidine derivatives, focusing on substituent variations and their impact on physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Tetrahydropyrimidine Carboxamides
Key Findings:
Hydrogen Bonding and Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like the 4-methylphenyl derivative . However, its solubility is lower than the ethyl ester analog due to the carboxamide group . The 4-fluorophenyl amide substituent increases membrane permeability compared to methoxy or ethoxy analogs .
Biological Activity :
- Antimicrobial Activity : The 4-ethoxyphenyl analog () shows stronger antifungal activity than the 4-methylphenyl derivative (), likely due to increased lipophilicity from the ethoxy group .
- Cytotoxicity : The 3-chlorophenyl analog () exhibits potent cytotoxicity, suggesting that electron-withdrawing groups at position 4 enhance bioactivity .
Crystallographic Stability: Ethyl ester derivatives (e.g., ) form stable monohydrate crystals via O–H···O hydrogen bonds, whereas carboxamide analogs (e.g., target compound) may exhibit polymorphism due to competing N–H···O and O–H···N interactions .
Biological Activity
The compound 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, characterized by its complex structure that includes a tetrahydropyrimidine ring and various functional groups. This article reviews the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 376.4 g/mol . The structure features an ethoxy group, a hydroxy group, and a fluorophenyl moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O4 |
| Molecular Weight | 376.4 g/mol |
| Melting Point | 209 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains and has shown promising results in inhibiting their growth. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The presence of the phenolic hydroxyl group is believed to contribute to its ability to neutralize free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
The compound has been investigated for its anticancer activity against several cancer cell lines. Notably, it has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells. The most active derivatives have demonstrated IC50 values as low as 0.65 µM , indicating strong potential for development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The tetrahydropyrimidine ring system facilitates binding to various enzymes and receptors involved in cellular signaling pathways. Additionally, hydrogen bonding interactions from the hydroxy group enhance its affinity for these targets.
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL.
- Antioxidant Evaluation : In a DPPH assay, the compound exhibited an IC50 value of 45 µg/mL, showing significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
- Cancer Cell Line Testing : In a recent study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction in cell viability by 70% at a concentration of 10 µM over 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
